N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
“N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological and medicinal activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Corrosion Inhibition
N-(benzo[d]thiazol-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide derivatives have been studied for their corrosion inhibiting properties. A research conducted on benzothiazole derivatives, including compounds structurally related to this compound, demonstrated their effectiveness in preventing steel corrosion in acidic environments. These inhibitors work by adsorbing onto the steel surface through both physical and chemical interactions, offering a significant protective layer against corrosion. The study used techniques such as electrochemical impedance spectroscopy and potentiodynamic polarization to measure inhibition efficiency, with results indicating superior performance compared to previously known inhibitors from the benzothiazole family (Hu et al., 2016).
Antimicrobial and Anticancer Activities
Compounds related to this compound have shown promise in antimicrobial and anticancer applications. Research on a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed significant in vitro anticancer activity against a variety of human cancer cell lines. These compounds were synthesized under microwave irradiation and evaluated using the MTT assay method, with several showing promising GI50 values comparable to standard drugs (Tiwari et al., 2017). Additionally, another study focused on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, discovering novel antibacterial agents with significant efficacy against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. These compounds demonstrated antibacterial activity at concentrations that were non-cytotoxic to mammalian cells, indicating their potential as therapeutic agents (Palkar et al., 2017).
Synthesis and Material Applications
The synthesis of this compound and its derivatives involves green chemistry principles, with reactions conducted in water yielding nearly quantitative results. Such methods emphasize the importance of sustainable and environmentally friendly chemical processes in creating these compounds. The synthesized benzamides, through innovative reactions, contribute to the development of new materials and chemical entities with potential applications in various fields (Horishny & Matiychuk, 2020).
Mechanism of Action
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-19(2)24(21,22)13-6-3-11(4-7-13)16(20)18-12-5-8-14-15(9-12)23-10-17-14/h3-10H,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYAULKXPGTTHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.